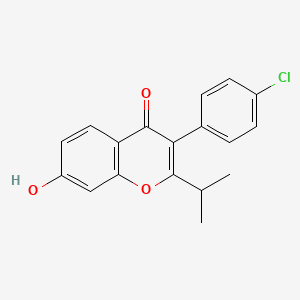







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([O:19]C(=O)C(C)C)=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:25]([CH3:27])[CH3:26])=[CH:4][CH:3]=1.[OH-].[K+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([OH:19])=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:25]([CH3:27])[CH3:26])=[CH:6][CH:7]=1 |f:1.2|
|




|
Type
|
CUSTOM
|
|
Details
|
The dark solution is stirred for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the methanol is then evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown precipitate, which
|
|
Type
|
CUSTOM
|
|
Details
|
is removed by filtration
|
|
Type
|
WASH
|
|
Details
|
The brown solid is washed with water (3×) and isopropyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
|
Type
|
EXTRACTION
|
|
Details
|
The remaining aqueous solution is extracted with ethyl acetate (4×)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with water (3×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a red oil, which
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
|
Type
|
WASH
|
|
Details
|
The brown solid is washed with isopropyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases are extracted again (ethyl acetate)
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a third crop of product
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(OC2=CC(=CC=C2C1=O)O)C(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |